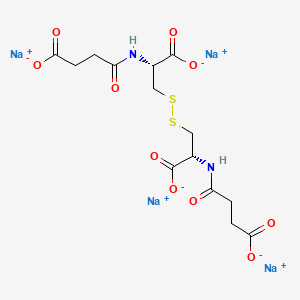
Tetrasodium disuccinoyl cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium disuccinoyl cystine is a synthetic compound primarily used in the cosmetic industry. It is known for its hair conditioning properties, where it works by coating the hair shaft, making it smoother and easier to comb. This compound is also referred to as L-Cystine, N,N’-Bis (3-Carboxy-1-Oxopropyl)-Tetrasodium Salt .
Preparation Methods
Tetrasodium disuccinoyl cystine is typically synthesized through the reaction of succinoyl chloride with cystine, followed by neutralization with sodium hydroxide to form the tetrasodium salt . The process involves maintaining appropriate solvent conditions and reaction temperatures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Tetrasodium disuccinoyl cystine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial for its function in hair conditioning.
Reduction: It can be reduced to break these disulfide bonds, reverting to its original form.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrasodium disuccinoyl cystine has several applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to bind metal ions.
Biology: The compound is studied for its role in protein synthesis and structure, particularly in the formation of disulfide bonds.
Medicine: Research is ongoing into its potential use in hair loss treatments and scalp health.
Industry: It is used in personal care products, particularly in hair conditioners and treatments, due to its hair conditioning properties
Mechanism of Action
The primary mechanism of action of tetrasodium disuccinoyl cystine involves its ability to enhance ATP production and metabolism in hair follicles. This leads to improved hair nutrition and reduced hair loss. The compound works by promoting the restructuring of hair fibers from the cuticle to the cortex, enhancing the overall health and appearance of the hair .
Comparison with Similar Compounds
Properties
CAS No. |
184830-08-8 |
|---|---|
Molecular Formula |
C14H16N2Na4O10S2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
tetrasodium;4-[[(1R)-1-carboxylato-2-[[(2R)-2-carboxylato-2-(3-carboxylatopropanoylamino)ethyl]disulfanyl]ethyl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C14H20N2O10S2.4Na/c17-9(1-3-11(19)20)15-7(13(23)24)5-27-28-6-8(14(25)26)16-10(18)2-4-12(21)22;;;;/h7-8H,1-6H2,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4/t7-,8-;;;;/m0..../s1 |
InChI Key |
DXMACSBQPUBPQE-CFACWHMASA-J |
Isomeric SMILES |
C(CC(=O)[O-])C(=O)N[C@@H](CSSC[C@@H](C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(CC(=O)[O-])C(=O)NC(CSSCC(C(=O)[O-])NC(=O)CCC(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















